TRPA1 Antagonist Potency: 2-Fluoro-4-(trifluoromethoxy)cinnamic Acid vs. 4-(Trifluoromethoxy)cinnamic Acid
In head-to-head data from the same assay platform (BindingDB), 2-fluoro-4-(trifluoromethoxy)cinnamic acid exhibits an IC50 of 129 nM against human TRPA1 expressed in CHO-TREX cells [1]. In contrast, the structurally related analog 4-(trifluoromethoxy)cinnamic acid (lacking the 2-fluoro substituent) demonstrates a significantly more potent IC50 of 39 nM in the identical assay system [2].
| Evidence Dimension | Human TRPA1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 129 nM |
| Comparator Or Baseline | 4-(Trifluoromethoxy)cinnamic acid: 39 nM |
| Quantified Difference | Target compound is approximately 3.3-fold less potent than the comparator. |
| Conditions | Human TRPA1 expressed in CHO-TREX cells; inhibition of cinnamaldehyde-induced calcium flux; 10 min pre-incubation [1][2] |
Why This Matters
This quantitative difference informs SAR understanding: the 2-fluoro group, while potentially beneficial for other properties, may reduce TRPA1 binding affinity relative to the 4-substituted analog, guiding selection for specific potency requirements.
- [1] BindingDB. (2015). BDBM50022467 (CHEMBL3299026): 2-Fluoro-4-(trifluoromethoxy)cinnamic acid. TRPA1 Antagonist Activity (IC50 = 129 nM). View Source
- [2] BindingDB. (2015). BDBM50022328 (CHEMBL3299020): 4-(Trifluoromethoxy)cinnamic acid. TRPA1 Antagonist Activity (IC50 = 39 nM). View Source
